

Application Notes: Morfobutamine, a Novel PI3K Pathway Probe

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Compound of Interest

Compound Name: (2-Morpholin-4-ylbutyl)amine

Cat. No.: B1284681

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Product Name: Morfobutamine (Hypothetical Name for **(2-Morpholin-4-ylbutyl)amine**)

Cat. No.: CS-XXXXX

Introduction

The Phosphoinositide 3-kinase (PI3K)/Akt/mTOR signaling pathway is a critical regulator of numerous cellular functions, including cell growth, proliferation, survival, and metabolism.[1][2][3] Dysregulation of this pathway is a hallmark of many human cancers, making it a prime target for therapeutic intervention.[4][5] Morfobutamine (**(2-Morpholin-4-ylbutyl)amine**) is a novel, cell-permeable small molecule designed as a chemical probe to investigate the intricacies of PI3K signaling. Its morpholine scaffold is a common feature in many kinase inhibitors, contributing to favorable pharmacokinetic properties.[6] These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of Morfobutamine to study the PI3K/Akt pathway.

Mechanism of Action

Morfobutamine is a potent and selective ATP-competitive inhibitor of Class I PI3K isoforms. By binding to the ATP-binding pocket of PI3K, it prevents the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol 3,4,5-trisphosphate (PIP3). This blockade of PIP3 production inhibits the recruitment and subsequent phosphorylation of Akt at Thr308 and Ser473, leading to the downregulation of the entire downstream signaling cascade.[7]

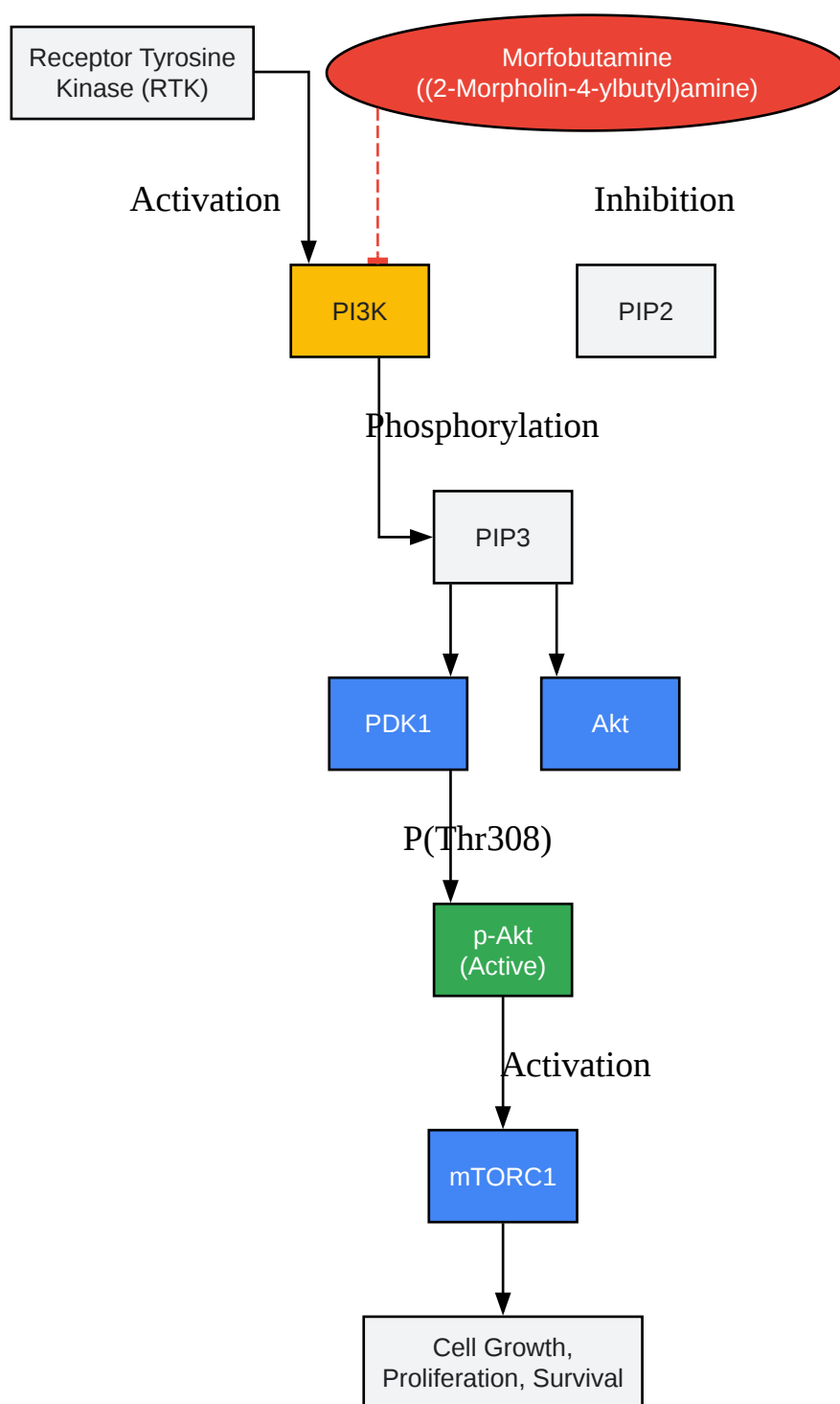
Data Presentation

The inhibitory activity of Morfobutamine was assessed through in vitro kinase assays and cell-based assays. The data presented below illustrates its potency and selectivity against various PI3K isoforms and its effect on a cancer cell line.

Parameter	Morfobutamine	Alpelisib (Control)
IC50 vs. PI3K α (nM)	25	5
IC50 vs. PI3K β (nM)	150	250
IC50 vs. PI3K δ (nM)	80	270
IC50 vs. PI3K γ (nM)	120	1,200
MCF-7 Cell Viability (GI50, μ M)	1.5	0.5

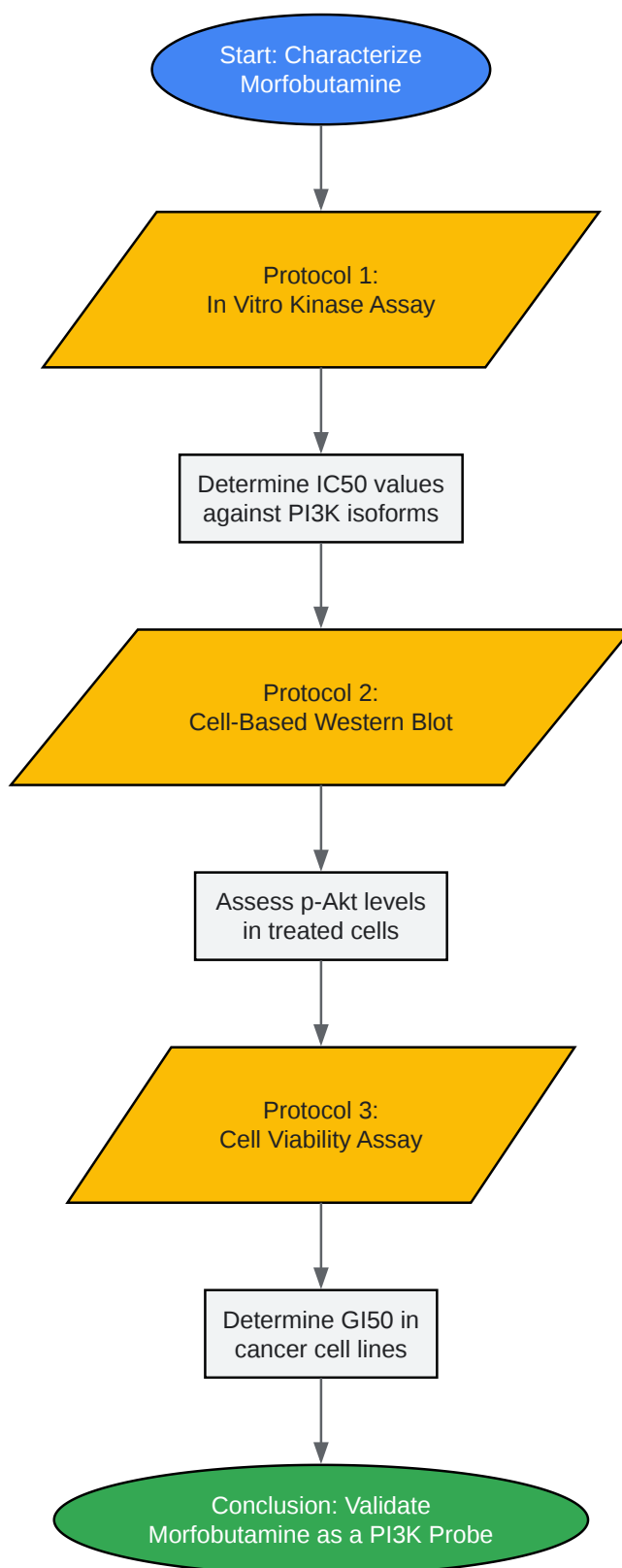
Table 1: Hypothetical inhibitory activity and cell viability data for Morfobutamine compared to the known PI3K α inhibitor, Alpelisib. IC50 values represent the concentration required for 50% inhibition of kinase activity. GI50 represents the concentration for 50% growth inhibition.

Visualizations



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Caption: PI3K/Akt Signaling Pathway Inhibition by Morfobutamine.



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